molecular formula C21H15ClN2O2S B11541994 Methyl {[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetate

Methyl {[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetate

Cat. No.: B11541994
M. Wt: 394.9 g/mol
InChI Key: STERZVGKVRXXNM-UHFFFAOYSA-N
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Description

Methyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with malononitrile and benzaldehyde in the presence of a base to form the pyridine ring. This intermediate is then reacted with methyl bromoacetate and a thiol reagent under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C21H15ClN2O2S

Molecular Weight

394.9 g/mol

IUPAC Name

methyl 2-[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C21H15ClN2O2S/c1-26-20(25)13-27-21-17(12-23)16(14-7-3-2-4-8-14)11-19(24-21)15-9-5-6-10-18(15)22/h2-11H,13H2,1H3

InChI Key

STERZVGKVRXXNM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2Cl)C3=CC=CC=C3)C#N

Origin of Product

United States

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